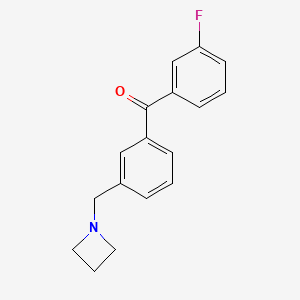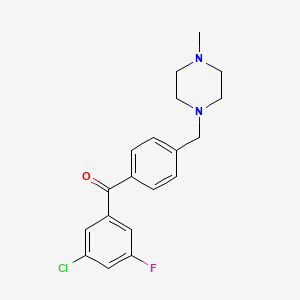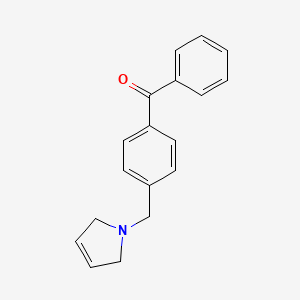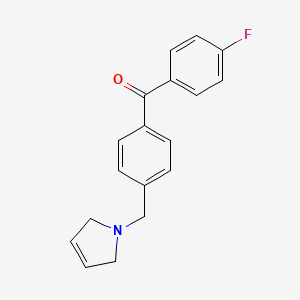
3-Azetidinomethyl-3'-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinomethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It has a molecular weight of 269.32 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Fluorescence Imaging
3-Azetidinomethyl-3'-fluorobenzophenone and its analogs have applications in the field of fluorescence imaging. For instance, the replacement of conventional dialkylamino substituents with a three-membered aziridine ring in naphthalimide, which is structurally related, leads to enhanced brightness and photostability. This is effective in suppressing twisted intramolecular charge transfer formation, making these compounds useful in advanced fluorescence imaging applications (Liu et al., 2016).
Biochemical Analysis
Compounds related to 3-Azetidinomethyl-3'-fluorobenzophenone are utilized in biochemical analysis. For example, the transformation of fluorophenols to fluorobenzoic acids by an anaerobic, phenol-degrading consortium shows their utility in biochemical research. This includes the investigation of the transformation mechanism of phenol to benzoate, demonstrating the use of these compounds in studying biochemical pathways (Genthner et al., 1989).
Chemosensors
Chemosensors based on related compounds are developed for selective detection of metal ions. A fluorogenic chemosensor, synthesized from similar compounds, exhibits high selectivity and sensitivity towards specific metal ions. These chemosensors are also used for bio-imaging in cancer cell lines, highlighting their application in both chemical sensing and biological imaging (Ye et al., 2014).
Antimicrobial Research
Some derivatives of 3-Azetidinomethyl-3'-fluorobenzophenone are investigated for their antimicrobial properties. For instance, compounds such as 7-Azetidinylquinolones show significant in vitro activity against various bacterial strains, demonstrating their potential as antibacterial agents (Frigola et al., 1995).
Antitumor Agents
Structural analogs of 3-Azetidinomethyl-3'-fluorobenzophenone, like 3-phenoxy-1,4-diarylazetidin-2-ones, are explored for their potential as antitumor agents. They have shown potent antiproliferative effects in breast cancer cells, indicating their application in cancer treatment (Greene et al., 2016).
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXOZJPHNETGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643254 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-3'-fluorobenzophenone | |
CAS RN |
898771-65-8 |
Source


|
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325624.png)
![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)









